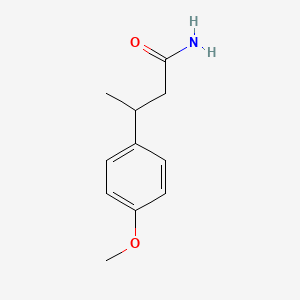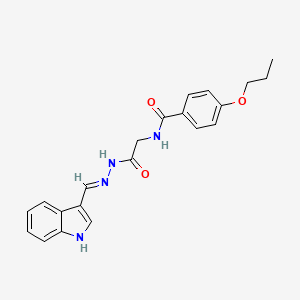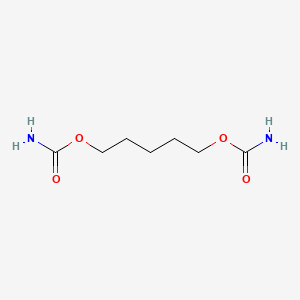
1,5-Pentanediol, dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Pentanediol, dicarbamate: is a chemical compound that belongs to the class of carbamates It is derived from 1,5-pentanediol, a diol with five carbon atoms, and carbamic acid
准备方法
Synthetic Routes and Reaction Conditions
1,5-Pentanediol, dicarbamate can be synthesized through the reaction of 1,5-pentanediol with carbamoyl chloride or carbamic acid derivatives. The reaction typically involves the following steps:
Esterification: 1,5-Pentanediol reacts with carbamoyl chloride in the presence of a base such as pyridine to form the corresponding carbamate ester.
Purification: The reaction mixture is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yields and purity. The process may include:
Hydrogenation: Starting from furfural, a biomass-derived compound, 1,5-pentanediol is produced through hydrogenation.
Carbamoylation: The 1,5-pentanediol is then reacted with carbamoyl chloride in a continuous flow reactor to produce this compound.
化学反应分析
Types of Reactions
1,5-Pentanediol, dicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1,5-pentanediol and carbamic acid.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 1,5-Pentanediol and carbamic acid.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Substituted carbamates.
科学研究应用
1,5-Pentanediol, dicarbamate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyesters.
Pharmaceuticals: Investigated for its potential use as a drug delivery agent due to its biocompatibility.
Materials Science: Utilized in the development of advanced materials with specific properties such as biodegradability and mechanical strength.
相似化合物的比较
Similar Compounds
1,4-Butanediol, dicarbamate: Similar structure but with four carbon atoms in the diol.
1,6-Hexanediol, dicarbamate: Similar structure but with six carbon atoms in the diol.
Uniqueness
1,5-Pentanediol, dicarbamate is unique due to its specific carbon chain length, which imparts distinct properties such as flexibility and reactivity. Compared to 1,4-butanediol, dicarbamate and 1,6-hexanediol, dicarbamate, it offers a balance between rigidity and flexibility, making it suitable for a wide range of applications.
属性
| 78149-92-5 | |
分子式 |
C7H14N2O4 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
5-carbamoyloxypentyl carbamate |
InChI |
InChI=1S/C7H14N2O4/c8-6(10)12-4-2-1-3-5-13-7(9)11/h1-5H2,(H2,8,10)(H2,9,11) |
InChI 键 |
NEMGHZMONCORDC-UHFFFAOYSA-N |
规范 SMILES |
C(CCOC(=O)N)CCOC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




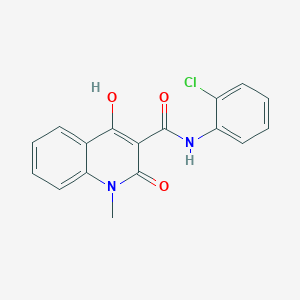
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)


![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
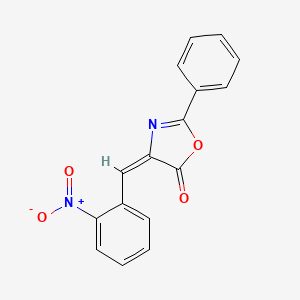


![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)

